Brexpiprazole impurity 11 is a byproduct associated with the synthesis of brexpiprazole, an atypical antipsychotic medication. Brexpiprazole is primarily indicated for the treatment of major depressive disorder and schizophrenia. The presence of impurities in pharmaceutical compounds is a significant concern, as they can affect the efficacy and safety of the drug. Understanding the characteristics, synthesis, and implications of brexpiprazole impurity 11 is essential for ensuring high-quality pharmaceutical products.
Brexpiprazole was first disclosed in patent WO2006112464, with subsequent patents detailing its synthesis and associated impurities . Brexpiprazole impurity 11 arises during the chemical synthesis processes used to produce brexpiprazole, particularly through reactions involving various intermediates .
Brexpiprazole impurity 11 is classified as a process-related impurity. Process-related impurities are unintended substances that are formed during the manufacturing process and can include degradation products, residual solvents, and byproducts from synthetic pathways. These impurities must be monitored and controlled to meet regulatory standards for pharmaceutical products.
Brexpiprazole impurity 11 can form through side reactions during the main synthetic pathway for brexpiprazole. These side reactions may include:
The formation of impurities like brexpiprazole impurity 11 highlights the need for controlled reaction conditions to minimize side reactions and ensure high purity of the final product.
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A receptors and dopamine D2 receptors while functioning as an antagonist at serotonin 5-HT2A receptors . This mechanism contributes to its therapeutic effects in treating major depressive disorder and schizophrenia.
The pharmacological profile indicates that brexpiprazole has a broad spectrum of action on various central monoaminergic receptor subtypes, which is essential for its efficacy in managing psychiatric disorders .
Brexpiprazole impurity 11 primarily serves as a reference compound in analytical chemistry for assessing the purity of brexpiprazole formulations. Understanding this impurity aids in:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7